molecular formula C11H16N2 B2905497 1-Adamantylcyanamide CAS No. 15784-82-4

1-Adamantylcyanamide

Cat. No.: B2905497
CAS No.: 15784-82-4
M. Wt: 176.263
InChI Key: UQYYBDRECPZRSP-UHFFFAOYSA-N
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Description

1-Adamantylcyanamide is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
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Scientific Research Applications

  • Prodrug Forms for Alcohol Deterrence : 1-Adamantylcyanamide has been investigated as a prodrug form of cyanamide, a potent aldehyde dehydrogenase inhibitor used as an alcohol deterrent. It's synthesized along with other acyl derivatives of cyanamide to potentially serve as deterrent agents for treating alcoholism (Kwon, Nagasawa, Demaster, & Shirota, 1986).

  • Neuropharmacological Activity : Research on derivatives of (-)-cytisine with adamantyl fragments, including N-1-adamantylcytisine-12-thiocarbamide, has shown pronounced mnestic effects, lifespan extension under hypoxic conditions, and enhanced binding of transcription factors in vitro (Tsypysheva et al., 2013).

  • Anticonvulsant Activity : Adamantyl moieties in aromatic/heterocyclic sulfonamides have been prepared for their inhibitory potency against human carbonic anhydrase isozymes. Some of these derivatives exhibited significant anticonvulsant activity in mice, suggesting their potential in treating convulsions (Ilies et al., 2004).

  • Crystallographic Studies for Drug Design : Adamantyl-based compounds are noted for their commercial importance in treating neurological conditions and type-2 diabetes, among others. Crystallographic studies of some novel adamantane-based ester derivatives provide insights into their structural aspects, which is valuable for drug design (Kumar et al., 2015).

  • Radioprotective Effects : The compound 1-adamantylamide-L-alanyl-D-isoglutamine, when encapsulated in liposomes and administered subcutaneously, has shown protective effects against irradiation in mice. This suggests its potential application in moderating the haematopoietic damage caused by radiotherapy or chemotherapy (Turánek et al., 2001).

  • Cholinesterase Inhibitory Activities : A study focused on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of adamantyl-based ester derivatives. These findings are relevant in understanding the therapeutic applications of such compounds in neurodegenerative diseases like Alzheimer's (Kwong et al., 2017).

Future Directions

: Comprehensive analysis of the clinical immuno-oncology landscape : Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide : Comparison of the Pharmacological Activity and Safety of 1-Adamantylguanidine

Biochemical Analysis

Properties

IUPAC Name

1-adamantylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-7-13-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYYBDRECPZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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